An In-depth Technical Guide to the Physical Properties of (1-Ethylpyrrolidin-3-yl)methanol
An In-depth Technical Guide to the Physical Properties of (1-Ethylpyrrolidin-3-yl)methanol
Abstract
(1-Ethylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of (1-Ethylpyrrolidin-3-yl)methanol, alongside detailed experimental protocols for their determination. This document is intended to serve as a practical resource for scientists and researchers, emphasizing not only the data but also the causality behind the experimental methodologies.
Introduction and Molecular Structure
(1-Ethylpyrrolidin-3-yl)methanol, with the CAS number 61472-22-8, belongs to the class of pyrrolidine-containing compounds, which are prevalent scaffolds in numerous biologically active molecules. The presence of a primary alcohol and a tertiary amine within its structure imparts specific physicochemical characteristics that influence its reactivity, solubility, and potential biological interactions.
The fundamental molecular attributes of (1-Ethylpyrrolidin-3-yl)methanol are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| CAS Number | 61472-22-8 | |
| SMILES | OCC1CN(CC)CC1 | |
| InChI Key | OQESQLHTMOOSST-UHFFFAOYSA-N |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="CH2", pos="-1.2,-0.5!"]; C2 [label="CH", pos="-1.2,1!"]; C3 [label="CH2", pos="0,1.5!"]; C4 [label="CH2", pos="1.2,0.5!"]; C5 [label="CH2", pos="1.2,-1!"]; C6 [label="CH3", pos="2.4,-1.5!"]; C7 [label="CH2OH", pos="-2.4,1.5!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C6; C2 -- C7; }
Figure 1: 2D representation of (1-Ethylpyrrolidin-3-yl)methanol.
Physical State and Thermal Properties
The physical state of a compound at ambient temperature is a critical parameter for its handling and storage. There is some discrepancy in the literature regarding the physical form of (1-Ethylpyrrolidin-3-yl)methanol, with some suppliers listing it as a solid and others as a liquid.[1] This suggests that it is likely a low-melting solid.
Melting Point
The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting point is sharp, typically within a 1-2°C range. The presence of impurities generally leads to a depression and broadening of the melting point range. As of the date of this publication, a definitive experimental melting point for (1-Ethylpyrrolidin-3-yl)methanol has not been reported in publicly available literature.
This protocol describes a standard and reliable method for determining the melting point of a solid organic compound using a digital melting point apparatus.
Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 15-20°C below the expected melting point. If unknown, a rapid preliminary heating can be performed to estimate the approximate range.
-
Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Figure 2: Workflow for melting point determination.
Boiling Point
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: A small amount of the liquid is heated in a test tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which this occurs is the boiling point.
Step-by-Step Methodology:
-
Preparation:
-
Place a few drops of the liquid into a small test tube.
-
Take a capillary tube and seal one end using a flame.
-
Place the sealed capillary tube, open end down, into the test tube containing the liquid.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
-
Measurement:
-
Heat the bath gently. A stream of bubbles will emerge from the capillary as trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.
-
Remove the heat source and allow the bath to cool slowly.
-
Observe the moment the bubbling stops and the liquid begins to enter the capillary tube. The temperature at this point is the boiling point.
-
Density and Refractive Index
Density and refractive index are important physical constants used for substance identification and purity assessment.
Density
Density is the mass per unit volume of a substance. For liquids, it is typically temperature-dependent. No experimental density value for (1-Ethylpyrrolidin-3-yl)methanol has been found in the reviewed literature.
Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid.
Step-by-Step Methodology:
-
Mass Measurement:
-
Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance. Record this mass.
-
Add a specific volume of the liquid (e.g., 5.00 mL) to the graduated cylinder.
-
Weigh the graduated cylinder with the liquid and record the combined mass.
-
The mass of the liquid is the difference between the two weighings.
-
-
Volume Measurement:
-
Carefully read the volume of the liquid from the bottom of the meniscus in the graduated cylinder.
-
-
Calculation:
-
Density (ρ) = Mass (m) / Volume (V)
-
Record the temperature at which the measurement was taken.
-
Figure 3: Workflow for liquid density determination.
Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property that is dependent on temperature and the wavelength of light used. No experimental refractive index for (1-Ethylpyrrolidin-3-yl)methanol is currently available.
Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It operates by measuring the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.
Step-by-Step Methodology:
-
Calibration:
-
Calibrate the refractometer using a standard with a known refractive index, such as distilled water.
-
-
Sample Application:
-
Open the prism assembly and place a few drops of the liquid sample onto the surface of the lower prism.
-
Close the prisms firmly.
-
-
Measurement:
-
Turn on the light source.
-
Look through the eyepiece and adjust the coarse and fine controls until the field of view shows a distinct light and dark boundary.
-
If a colored band is visible, adjust the chromatic dispersion compensator until a sharp, colorless line is obtained.
-
Align this boundary line with the crosshairs in the eyepiece.
-
-
Reading:
-
Read the refractive index value from the instrument's scale.
-
Record the temperature of the measurement.
-
Solubility Profile
The solubility of a compound in various solvents is critical for reaction work-ups, purification, and formulation. The presence of both a polar hydroxyl group and a tertiary amine in (1-Ethylpyrrolidin-3-yl)methanol suggests it is likely to be soluble in polar solvents. The related compound, (S)-(1-Methylpyrrolidin-3-YL)methanol, is reported to be soluble in polar solvents. However, quantitative solubility data for the title compound is not available.
A qualitative assessment of solubility in common laboratory solvents such as water, methanol, ethanol, dichloromethane, and ethyl acetate would be a valuable addition to the characterization of this compound.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While supplier websites indicate the availability of spectral data for (1-Ethylpyrrolidin-3-yl)methanol, these are not publicly accessible.[2] For illustrative purposes, a discussion of the expected spectral features is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methylene protons of the hydroxymethyl group, and the various protons on the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons would provide detailed structural information.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen atom expected to be downfield.
Infrared (IR) Spectroscopy
The IR spectrum of (1-Ethylpyrrolidin-3-yl)methanol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching would appear in the 1050-1150 cm⁻¹ region. An IR spectrum for the constitutional isomer, (1-Ethyl-2-pyrrolidinyl)methanol, is available from the NIST WebBook and shows these characteristic features.[3]
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 129. The fragmentation pattern would likely involve the loss of a hydroxyl radical or cleavage of the pyrrolidine ring, providing further structural confirmation.
Safety and Handling
(1-Ethylpyrrolidin-3-yl)methanol is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage. The hazard statement H318 confirms that it causes serious eye damage.
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is designated as a combustible solid and should be stored accordingly. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This technical guide has synthesized the available information on the physical properties of (1-Ethylpyrrolidin-3-yl)methanol. While fundamental molecular characteristics are well-documented, there is a notable absence of experimentally determined thermal and optical properties in the public domain. The provided experimental protocols offer a robust framework for researchers to determine these missing values, thereby contributing to a more complete physicochemical profile of this compound. Adherence to strict safety protocols is paramount when handling this chemical due to its corrosive nature.
References
-
(1-Ethyl-2-pyrrolidinyl)methanol. NIST WebBook. [Link]
Desired O-Acylated Product>];